4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides. This compound contains a benzenesulfonamide moiety with an azide group attached to the benzene ring and a thiazole ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with p-aminobenzenesulfonamide and 2-aminothiazole.
Azidation: The amino group on the benzenesulfonamide is converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The azide group is then coupled with the thiazole ring under specific reaction conditions, often involving a catalyst such as copper (I) sulfate pentahydrate and sodium ascorbate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Copper (I) Sulfate Pentahydrate and Sodium Ascorbate: Used as catalysts in cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Aminobenzenesulfonamide Derivatives: Formed from reduction reactions.
Scientific Research Applications
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with molecular targets and pathways in biological systems. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of an azide group.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Contains both thiazole and sulfonamide moieties with different substituents.
Uniqueness
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it a valuable compound for research in chemical biology and medicinal chemistry.
Properties
CAS No. |
36326-87-1 |
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Molecular Formula |
C9H7N5O2S2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H7N5O2S2/c10-14-12-7-1-3-8(4-2-7)18(15,16)13-9-11-5-6-17-9/h1-6H,(H,11,13) |
InChI Key |
PAIRVBCQQUUXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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